

Pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene

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Compound of Interest

Compound Name: Trismethoxyresveratrol

Cat. No.: B1663662

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of trans-3,5,4'-trimethoxystilbene

Introduction

Trans-3,5,4'-trimethoxystilbene (TMS), also known as pterostilbene methyl ether, is a naturally occurring methoxylated analog of resveratrol.[1][2] Resveratrol, a well-studied phytoalexin found in grapes and other plants, has garnered significant interest for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer properties.[3][4] However, the clinical application of resveratrol is often hampered by its poor pharmacokinetic profile, characterized by low bioavailability and rapid metabolism.[3]

Methylated resveratrol analogs, such as TMS, have been developed to overcome these limitations. The methylation of hydroxyl groups is believed to enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and greater in vivo efficacy. TMS has demonstrated a more potent anticancer profile compared to resveratrol, with enhanced capabilities to inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene, with a focus on preclinical data, experimental methodologies, and its interaction with key cellular signaling pathways.

Pharmacokinetics of trans-3,5,4'-trimethoxystilbene

Pharmacokinetic studies, primarily conducted in rat models, indicate that TMS exhibits superior pharmacokinetic characteristics compared to resveratrol, including greater plasma exposure, a longer elimination half-life, and lower clearance.

Intravenous Administration

Following intravenous (IV) administration, TMS is moderately cleared from the body and possesses a significant volume of distribution, suggesting it distributes well into tissues. The key pharmacokinetic parameters for TMS following IV administration in rats are summarized in the table below.

Table 1: Intravenous Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

Parameter	Symbol	Value (Mean \pm SD)	Unit
Area Under the Curve (0-inf)	AUC	7619.8 \pm 1031.9	ng·h/mL
Half-life	$t_{1/2}$	3.7 \pm 0.8	h
Mean Residence Time	MRT	4.3 \pm 0.8	h
Clearance	CL	21.9 \pm 3.0	mL/min/kg
Volume of Distribution	V _z	7.0 \pm 1.5	L/kg

Data sourced from a study in Sprague-Dawley rats.

Oral Administration

Upon oral administration, TMS demonstrates significantly better absorption and bioavailability compared to many other stilbenoids. The compound is absorbed relatively quickly, reaching peak plasma concentrations within 30 minutes.

Table 2: Oral Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

Parameter	Symbol	Value (Mean \pm SD)	Unit
Maximum Concentration	C _{max}	400.1 \pm 131.2	ng/mL
Time to Maximum Concentration	T _{max}	0.5	h
Area Under the Curve (0-last)	AUC	1184.2 \pm 386.7	ng·h/mL
Half-life	t _{1/2}	4.1 \pm 1.2	h
Absolute Oral Bioavailability	F	25.9%	%

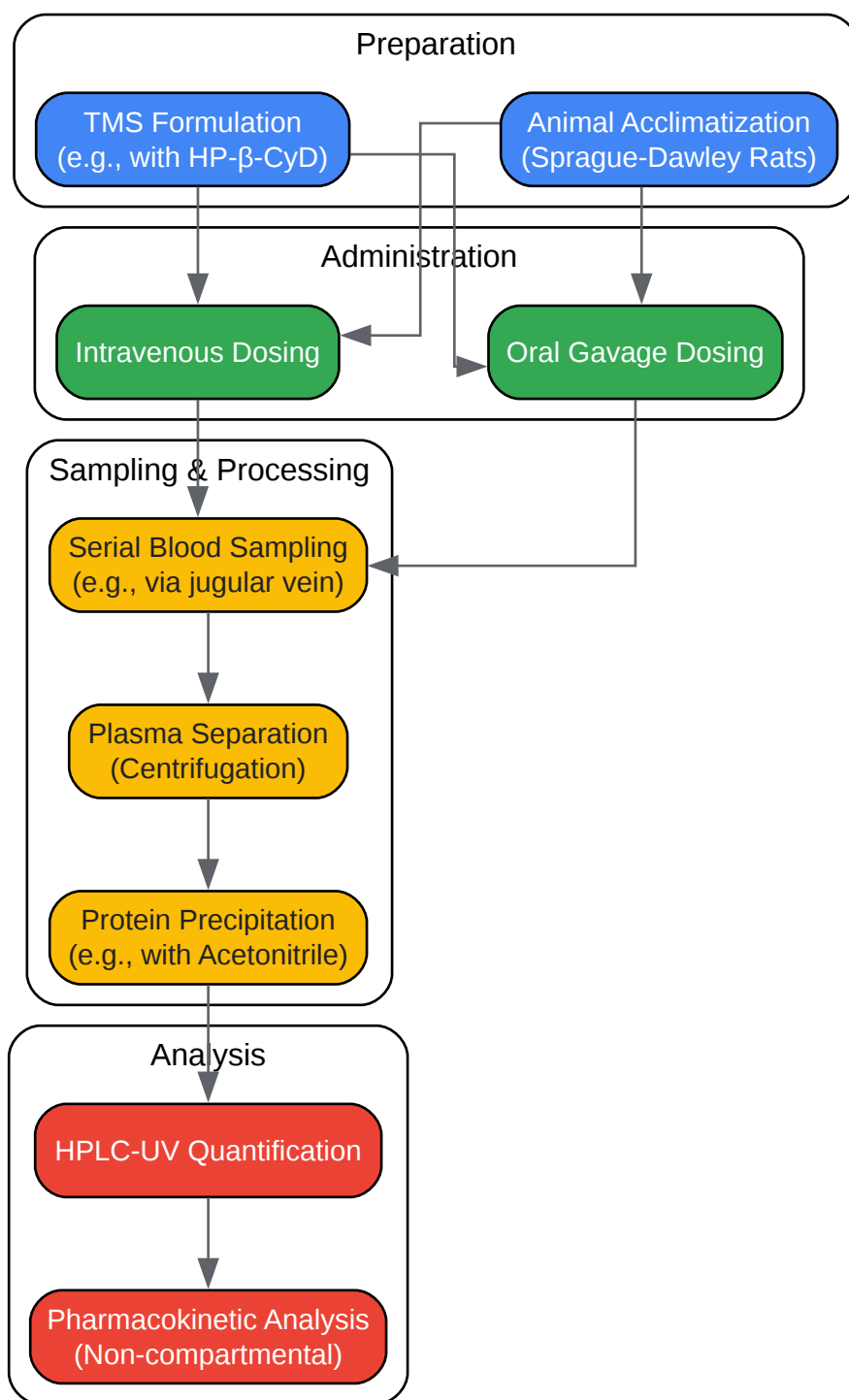
Data sourced from a study in Sprague-Dawley rats.

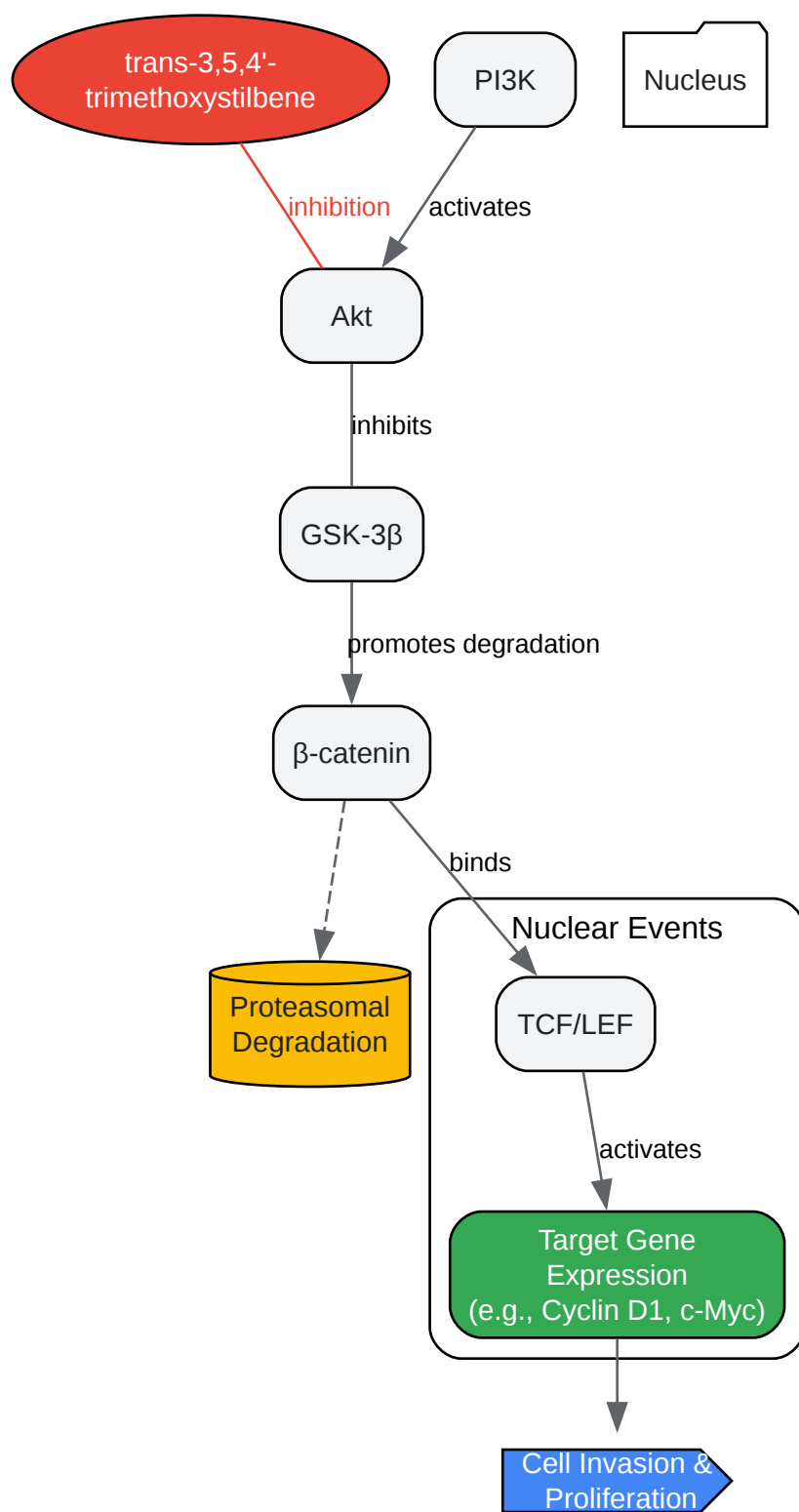
Experimental Protocols

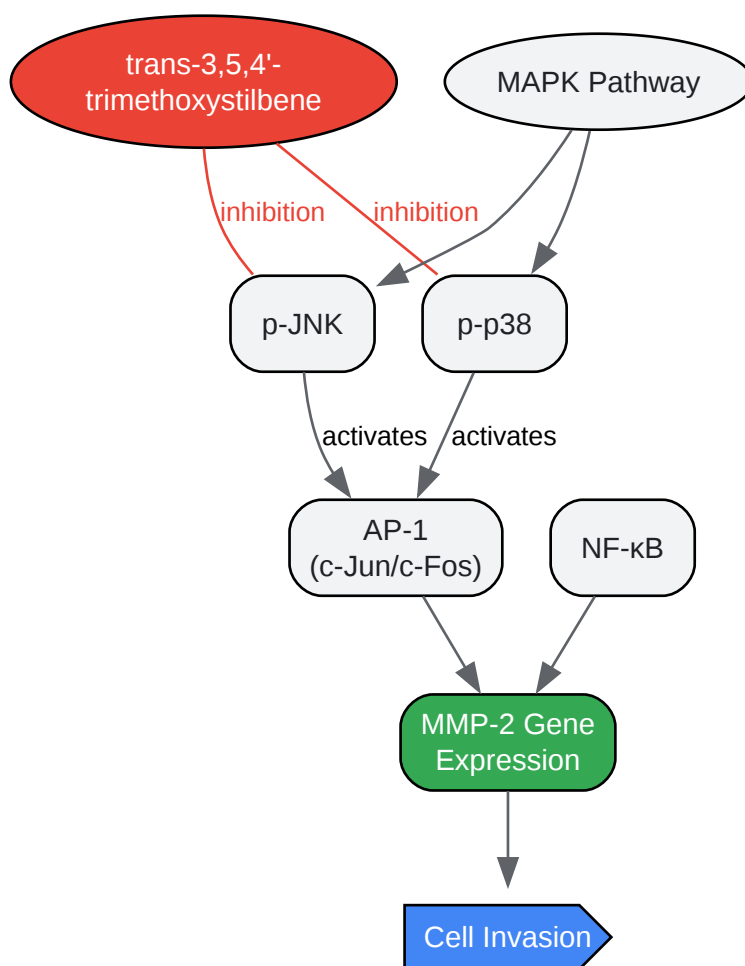
The pharmacokinetic data presented above were derived from studies employing specific methodologies for drug formulation, administration, and analysis.

Pharmacokinetic Study Workflow

The general workflow for a typical preclinical pharmacokinetic study of TMS is outlined below.







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